molecular formula C14H19NO4 B12108257 5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde

5-Methoxy-2-(2-morpholinoethoxy)benzaldehyde

Cat. No.: B12108257
M. Wt: 265.30 g/mol
InChI Key: SGLZCBTXKZGXDI-UHFFFAOYSA-N
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Description

5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO4 It is a benzaldehyde derivative characterized by the presence of a methoxy group at the 5-position and a morpholin-4-ylethoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methoxybenzaldehyde and 2-(2-chloroethoxy)morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography.

Industrial Production Methods

While specific industrial production methods for 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and morpholin-4-ylethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzoic acid.

    Reduction: 5-methoxy-2-(2-morpholin-4-ylethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. The methoxy and morpholin-4-ylethoxy groups can influence the compound’s binding affinity and specificity by providing additional points of interaction.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: Similar structure but with different substitution pattern on the benzene ring.

    2-(2-Morpholin-4-yl-ethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.

    4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Different substitution pattern on the benzene ring.

Uniqueness

5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and morpholin-4-ylethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

5-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde

InChI

InChI=1S/C14H19NO4/c1-17-13-2-3-14(12(10-13)11-16)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3

InChI Key

SGLZCBTXKZGXDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCCN2CCOCC2)C=O

Origin of Product

United States

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